(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol
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Description
Synthesis Analysis
The synthesis of imidazole derivatives, like the compound , often involves multi-step chemical processes. For instance, imidazole methanol derivatives can be prepared through reactions involving carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride, showcasing a method that could potentially apply to the synthesis of our target compound (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by their imidazole core, which can interact with various substituents, affecting their chemical behavior and reactivity. The structural elucidation often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of the atoms within the molecule and the configuration of its substituents.
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including N-alkylation, cyclocondensation, and oxidative cyclization. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities. For example, the oxidative cyclization-methoxycarbonylation of 4-yn-1-ols in methanol under catalytic conditions demonstrates the type of reactions imidazole derivatives might undergo (Gabriele, Salerno, D. Pascali, Costa, & Chiusoli, 2000).
Future Directions
properties
IUPAC Name |
[4-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-1,4-oxazepan-6-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-22-16-4-2-15(3-5-16)20-7-6-18-17(20)11-19-8-9-23-13-14(10-19)12-21/h2-7,14,21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHVADPMICLGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2CN3CCOCC(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol |
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